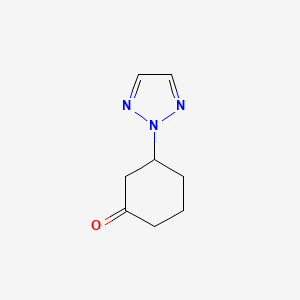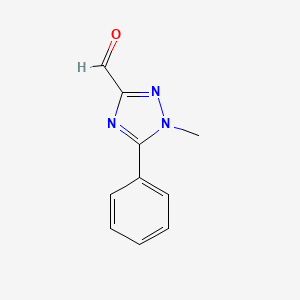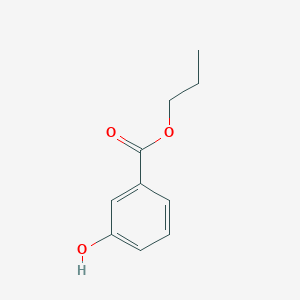
3-(2H-1,2,3-Triazol-2-il)ciclohexanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is a heterocyclic compound that features a triazole ring attached to a cyclohexanone moiety.
Aplicaciones Científicas De Investigación
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with unique properties, such as polymers and sensors.
Mecanismo De Acción
Target of Action
1,2,3-triazoles, the core structure of this compound, have been found to interact with a wide range of biological targets . They have been used in drug discovery and have found applications in various fields such as organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Mode of Action
1,2,3-triazoles are known to interact with the amino acids present in the active site of their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .
Biochemical Pathways
1,2,3-triazoles have been associated with a broad range of biological activities, including anti-inflammatory, antiplatelet, antimicrobial, antitubercular, antitumoral, and antiviral properties .
Pharmacokinetics
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features could potentially influence the bioavailability of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
Result of Action
1,2,3-triazoles have been associated with a broad range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It’s known that the tautomer of 1,2,3-triazoles is more stable in solution, while the 2h-isomer is more stable in the gas phase . This suggests that the environment could potentially influence the stability and efficacy of 3-(2H-1,2,3-Triazole-2-yl)cyclohexanone.
Direcciones Futuras
Given the therapeutic importance of triazole derivatives, there is significant interest in the scientific community to develop more potent and effective antiviral agents . The unique features of 1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications .
Análisis Bioquímico
Biochemical Properties
3-(2H-1,2,3-Triazole-2-yl)cyclohexanone, like other triazoles, is capable of binding in the biological system with a variety of enzymes and receptors . This interaction is due to its aromatic character, strong dipole moment, and hydrogen bonding ability . These features make it structurally similar to the amide bond, mimicking an E or a Z amide bond .
Cellular Effects
Derivatives of triazoles have shown significant activity, with low cytotoxicity against liver cells (hepatoma HepG2) and kidney cells (BGM), thereby exhibiting a high therapeutic index .
Molecular Mechanism
Triazoles generally exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Triazoles are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Metabolic Pathways
Triazoles are known to interact with a variety of enzymes and receptors in the biological system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one typically involves the formation of the triazole ring followed by its attachment to the cyclohexanone. . The reaction conditions often include the use of solvents like water or dimethyl sulfoxide (DMSO) and can be carried out at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve scalable and efficient synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the production efficiency and reduce the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Formation of cyclohexanone oxides.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted triazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: Another triazole isomer with similar biological activities but different structural properties.
1,3,4-Triazole: Known for its antimicrobial and anticancer properties, but with a different arrangement of nitrogen atoms in the ring.
Uniqueness
3-(2H-1,2,3-triazol-2-yl)cyclohexan-1-one is unique due to its specific combination of the triazole ring and cyclohexanone moiety, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its broad range of applications make it a valuable compound in scientific research and industrial applications .
Propiedades
IUPAC Name |
3-(triazol-2-yl)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c12-8-3-1-2-7(6-8)11-9-4-5-10-11/h4-5,7H,1-3,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXANBZZRXGOKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2N=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-Methyl-8-[(4-methylphenyl)methylamino]-7-prop-2-enylpurine-2,6-dione](/img/structure/B2375080.png)


![6-(1,3-Benzodioxol-5-yl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2375084.png)
![2-(4-chlorophenyl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2375085.png)
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)




![6-chloro-1-methyl-1H,2H,4H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2375098.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2375100.png)
![3-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2375101.png)
